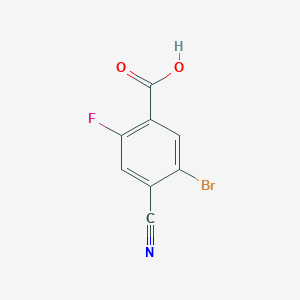

5-Bromo-4-cyano-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

5-bromo-4-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUNGSSIUGNLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Multi-Step Synthetic Approach via Hydrazide and Benzofuran Intermediates

Another reported method involves a more complex sequence starting from substituted phenols and benzaldehyde derivatives:

- Step 1 : Preparation of 4-fluoro-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide benzoic acid.

- Step 2 : Oxidation of this hydrazide to 5-bromo-2-(4-fluorobenzoyl)-benzaldehyde.

- Step 3 : Reduction to 4-bromo-α1-(4-fluorophenyl)-1,2-benzenedimethanol.

- Step 4 : Acid-catalyzed cyclization to 1-(4-fluorophenyl)-5-bromo-1,3-dimethanol hydrogen isobenzofuran.

- Step 5 : Reaction with cuprous cyanide to introduce the cyano group, yielding the target cyano-substituted benzofuran derivative.

This method is noted for:

- Low cost and simple process.

- Easy reaction control.

- High yield suitable for industrial scale.

While this route is more elaborate, it offers alternative access to cyano-substituted bromo-fluoro aromatic compounds, potentially adaptable for the benzoic acid derivative after further functional group transformations.

Bromination and Hydrolysis of Benzenenitrile Derivatives (General Halogenated Benzoic Acids)

A related preparation strategy for halogenated benzoic acids includes:

- Bromination of substituted benzonitriles (e.g., 2-chlorobenzonitrile) to introduce bromine selectively.

- Hydrolysis of the nitrile group under alkaline conditions to the corresponding benzoate salt.

- Acidification to yield the benzoic acid.

This approach exploits the directing effect of the cyano group for regioselective bromination and provides a high-purity product with a short, cost-effective process. Although described for 5-bromo-2-chlorobenzoic acid, the methodology can be adapted for fluorinated analogs.

Summary Table of Key Preparation Methods

| Method No. | Starting Material | Key Steps | Advantages | Yield / Notes |

|---|---|---|---|---|

| 1 | 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | Diazotization/Iodination → Cyanation → Hydrolysis | Short route, high yield, easy implementation | 72% (iodination), 88% (cyanation) |

| 2 | (5-Bromo-2-hydroxyphenyl)methylene hydrazide derivatives | Oxidation → Reduction → Cyclization → Cyanation | Low cost, easy control, industrially feasible | High yield, multi-step |

| 3 | 1-Bromo-4-fluorobenzene | Lithiation → Boronation → Hydrolysis | High purity intermediates, versatile for further modification | High purity boronic acid intermediates |

| 4 | 2-Chlorobenzonitrile | Bromination → Hydrolysis → Acidification | Simple, safe, cost-effective, high selectivity | High yield for analogous compounds |

Research Findings and Notes

- The diazotization and iodination step requires precise temperature control (0–5 °C) to maintain selectivity and avoid side reactions.

- Cyanation via cuprous cyanide in DMF under nitrogen is a well-established method to introduce the cyano group, providing high yields and purity.

- The methyl ester intermediate facilitates purification and handling before final hydrolysis to the acid.

- Alternative routes involving hydrazide intermediates and benzofuran derivatives provide flexibility but involve more complex reaction sequences.

- Lithiation-boronation routes offer access to boronic acid intermediates, which are valuable for Suzuki couplings and other functionalizations leading to cyano-substituted derivatives.

- Bromination of benzonitriles leverages the strong directing effect of the nitrile group for regioselective halogenation, improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under suitable conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids.

Coupling Reactions: Biaryl compounds are the major products formed in these reactions.

Scientific Research Applications

Organic Synthesis

5-Bromo-4-cyano-2-fluorobenzoic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The halogenated groups can engage in nucleophilic substitutions.

- Coupling Reactions : Effective in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Medicinal Chemistry

The compound is utilized in the development of pharmaceuticals due to its ability to modulate biological activities. Specific applications include:

- Enzyme Inhibition : Research indicates that it can inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic disorders.

- Antimicrobial Activity : Studies have shown notable activity against various bacterial strains, with mechanisms attributed to the disruption of bacterial cell wall synthesis.

Biochemical Assays

It is employed as a reagent in biochemical assays to investigate metabolic pathways and enzyme functions. This includes:

- Pathway Studies : Used to elucidate metabolic pathways and interactions within biological systems.

- Pharmaceutical Synthesis : Acts as an intermediate in synthesizing various pharmaceutical compounds.

Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects on specific enzymes, this compound demonstrated significant inhibition against target enzymes involved in metabolic processes. The IC50 values indicated potent interactions with enzyme active sites, suggesting therapeutic potential.

Study 2: Antimicrobial Activity

Research exploring antimicrobial properties found that this compound exhibited notable activity against several bacterial strains. Structural analysis confirmed that its mechanism involved disrupting bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyano-2-fluorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The presence of halogen and cyano groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects: The cyano group (CN) in this compound increases acidity compared to methyl (CH₃) or hydroxyl (OH) substituents, enhancing its utility in nucleophilic reactions .

- Halogen Diversity : Replacing fluorine with chlorine (as in 5-bromo-2-chlorobenzoic acid) reduces electronegativity but improves stability in certain catalytic processes .

Physicochemical Properties

Substituents significantly influence solubility, melting points, and reactivity:

- Solubility: The presence of polar groups (CN, F) improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar analogs like 5-bromo-2-fluoro-4-methylbenzoic acid .

- Acidity: The cyano group lowers the pKa (~1.5–2.0) relative to hydroxyl-substituted analogs (pKa ~2.5–3.0), making it a stronger acid .

Biological Activity

5-Bromo-4-cyano-2-fluorobenzoic acid (BCFBA) is an aromatic compound notable for its unique molecular structure, which includes a bromine atom, a cyano group, and a fluorine atom on a benzoic acid framework. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications as an intermediate in organic synthesis.

- Molecular Formula : C₇H₄BrFNO₂

- Molecular Weight : Approximately 232.02 g/mol

- Structure : The presence of the cyano group (−C≡N) and fluorine enhances the electrophilic properties of BCFBA, contributing to its reactivity in chemical synthesis.

Enzyme Inhibition

BCFBA's potential as an enzyme inhibitor has been explored in various contexts. Compounds with a similar structure have been investigated for their ability to inhibit topoisomerases, enzymes critical for DNA replication and repair. For example, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against E. coli topoisomerases .

Case Studies

- Topoisomerase Inhibition :

- Antiprotozoal Activity :

The mechanism by which BCFBA exerts its biological effects is hypothesized to involve interactions with biomolecular targets such as enzymes or cellular receptors. The electrophilic nature of the cyano and fluorine groups may facilitate binding to nucleophilic sites on proteins or nucleic acids, leading to disruption of normal cellular functions.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 5-Bromo-4-cyano-2-fluorobenzoic acid, and how can intermediates be characterized?

- Methodology : A multi-step synthesis approach is recommended. Begin with halogenation of fluorobenzoic acid derivatives, followed by cyano-group introduction via nucleophilic substitution. Use NMR (¹H/¹³C) to confirm intermediate structures and HPLC to monitor reaction progress. For brominated analogs like 5-Bromo-2-fluorobenzoic acid, purity validation via melting point analysis (>95% by HLC) and spectral matching with databases (e.g., NIST) are critical .

- Key Challenges : Competing side reactions (e.g., dehalogenation during cyanation) require precise temperature control (e.g., 0–5°C for bromine retention) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store at 0–6°C in airtight, light-resistant containers to prevent degradation, as recommended for structurally similar bromo-fluorobenzoic acids . Avoid prolonged exposure to moisture, which may hydrolyze the cyano group. For safety, consult GHS-compliant protocols (e.g., use fume hoods, wear nitrile gloves) even if direct hazard data is unavailable .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Approach :

- FT-IR : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, COOH at ~2500–3300 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (expected: ~258.98 g/mol) and isotopic patterns for bromine .

- X-ray Crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve halogen bonding interactions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Strategy : Perform DFT calculations (e.g., Gaussian 16) to map electron density around the bromine and cyano groups. Compare with analogs like 4-Bromo-2-fluorophenylboronic acid, where bromine acts as a directing group in Suzuki-Miyaura couplings . Validate predictions experimentally using Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) .

Q. What crystallographic challenges arise during structure determination, and how can they be resolved?

- Insights : Bromine and fluorine atoms introduce heavy-atom effects , complicating phase determination. Use SHELXD for dual-space recycling in structure solution and SHELXL for refinement with anisotropic displacement parameters . For twinned crystals (common in halogenated aromatics), apply TWIN/BASF commands in SHELXL .

Q. How do steric and electronic effects of the cyano group influence the compound’s acidity compared to other benzoic acid derivatives?

- Analysis : Measure pKa via potentiometric titration and compare with derivatives like 5-Bromo-2-fluorobenzoic acid (pKa ~2.1–2.5). The electron-withdrawing cyano group lowers pKa by stabilizing the deprotonated form. Computational studies (e.g., COSMO-RS) can correlate substituent effects with experimental data .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectral data for brominated benzoic acids?

- Recommendation : Cross-reference CAS registry entries (e.g., 146328-85-0 for 5-Bromo-2-fluorobenzoic acid) with peer-reviewed databases (NIST, PubChem). For example, IR peaks for COOH in NIST data may vary by ±10 cm⁻¹ due to polymorphic forms . Replicate experiments under standardized conditions (e.g., KBr pellet method) .

Q. What experimental controls are critical when synthesizing derivatives to avoid misassignment of regioisomers?

- Best Practices :

- Use NOESY NMR to confirm substitution patterns (e.g., proximity of F and Br in NOE correlations).

- Perform X-ray diffraction for unambiguous regiochemical assignment, as seen in studies of 4-Bromo-2-fluorocinnamic acid .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.